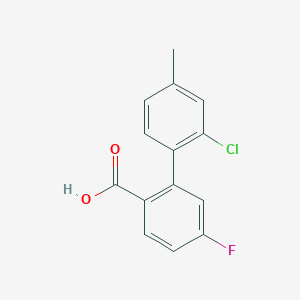
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid (also known as MCTB) is an organic compound consisting of a phenyl ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to the benzoic acid core. It is a white solid with a melting point of 118-120°C and is soluble in water and most organic solvents. MCTB has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as an antioxidant, and in the synthesis of various pharmaceuticals.
科学的研究の応用
MCTB has a wide range of scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antibiotics. In addition, MCTB has been used in the synthesis of organic compounds, such as dyes and pigments, and in the synthesis of polymers.
作用機序
MCTB acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also an antioxidant, which means it can scavenge free radicals and prevent them from causing oxidative damage to cells. In addition, MCTB can bind to drug targets, such as proteins and receptors, and prevent them from binding to their substrates.
Biochemical and Physiological Effects
MCTB has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which can lead to decreased drug metabolism and increased drug efficacy. It has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. In addition, MCTB has been shown to have antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using MCTB in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. In addition, MCTB is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are some limitations to using MCTB in laboratory experiments. It is not very stable at high temperatures, which can limit its use in certain types of experiments. In addition, MCTB can react with other compounds, which can lead to the formation of unwanted byproducts.
将来の方向性
There are a number of potential future directions for research involving MCTB. One potential direction is to investigate its potential as an inhibitor of other enzymes, such as proteases or kinases. Another potential direction is to investigate its potential as an inhibitor of drug targets, such as G-protein coupled receptors. In addition, further research could be done to investigate its potential as an antioxidant and its ability to scavenge free radicals. Finally, further research could be done to investigate its potential applications in the synthesis of polymers and other organic compounds.
合成法
MCTB can be synthesized through a variety of methods. One of the most common methods is the reaction of 2-chloro-4-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of a trifluoromethylbenzoic acid ester, which can then be hydrolyzed in the presence of an acid to produce MCTB. Other methods of synthesis include the reaction of 2-chloro-4-methylphenol and trifluoromethylbenzoic acid in the presence of an acid, as well as the reaction of 2-chloro-4-methylphenol and trifluoromethanesulfonic acid in the presence of a base.
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIQOLVMQHXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690256 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-20-0 |
Source


|
| Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














